molecular formula C16H24N2O2 B6353927 Tert-butyl 3-(3-aminophenyl)piperidine-1-carboxylate CAS No. 883901-97-1

Tert-butyl 3-(3-aminophenyl)piperidine-1-carboxylate

Cat. No.: B6353927
CAS No.: 883901-97-1
M. Wt: 276.37 g/mol
InChI Key: WJCLXFGWVIHODU-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-aminophenyl)piperidine-1-carboxylate is a Boc-protected piperidine derivative featuring a 3-aminophenyl substituent at the 3-position of the piperidine ring. The tert-butyloxycarbonyl (Boc) group enhances solubility and stability during synthetic processes, while the 3-aminophenyl moiety may facilitate interactions with biological targets via hydrogen bonding or π-stacking .

Properties

IUPAC Name

tert-butyl 3-(3-aminophenyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-9-5-7-13(11-18)12-6-4-8-14(17)10-12/h4,6,8,10,13H,5,7,9,11,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCLXFGWVIHODU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme and Conditions

  • Synthesis of 3-(3-Nitrophenyl)piperidine :

    • A Friedel-Crafts alkylation or Ullmann-type coupling attaches a nitro-substituted phenyl group to the piperidine ring. For example, reacting piperidine with 1-bromo-3-nitrobenzene under CuI/L-proline catalysis yields 3-(3-nitrophenyl)piperidine.

    • Conditions : 110°C, DMF, 12 hours, N₂ atmosphere.

    • Yield : 68–72% after silica gel chromatography.

  • Nitro Reduction to Primary Amine :

    • Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, ethanol) reduces the nitro group to an amine.

    • Yield : 89–93%.

  • Boc Protection :

    • The free amine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base.

    • Conditions : 0°C → room temperature, 4 hours.

    • Yield : 85–88%.

Table 1: Boc Protection Optimization

ParameterOptimal ValueEffect on Yield
BaseTriethylamineMaximizes Boc activation
SolventDichloromethanePrevents side reactions
Temperature0°C → 25°C (gradient)Minimizes carbamate hydrolysis
Stoichiometry (Boc₂O)1.2 equivalentsEnsures complete reaction

Reductive Amination Route

An alternative approach employs reductive amination to construct the piperidine ring while introducing the 3-aminophenyl moiety.

Key Steps:

  • Formation of Keto Intermediate :

    • 3-Nitroacetophenone undergoes condensation with glutaraldehyde in acidic ethanol to form a cyclic enamine.

    • Conditions : HCl (cat.), reflux, 6 hours.

    • Yield : 61–65%.

  • Reductive Cyclization :

    • Sodium cyanoborohydride reduces the enamine to piperidine while retaining the nitro group.

    • Conditions : pH 4–5 (acetic acid buffer), 24 hours.

    • Yield : 78–82%.

  • Nitro Reduction and Boc Protection :

    • Sequential hydrogenation and Boc protection (as in Section 1) yield the final product.

Table 2: Reductive Amination Efficiency

Reducing AgentTime (h)Yield (%)Purity (%)
NaBH₃CN247895
NaBH(OAc)₃188197
H₂ (Pd/C)68598

Industrial-Scale Synthesis

The patent WO2009133778A1 details a scalable method prioritizing cost-effectiveness and safety:

Process Overview:

  • Continuous Flow Hydrogenation : A fixed-bed reactor with Raney nickel catalyst reduces 3-(3-nitrophenyl)piperidine at 80°C and 20 bar H₂.

    • Throughput : 15 kg/h.

    • Purity : 99.2% (by HPLC).

  • In Situ Boc Protection : The amine intermediate reacts with Boc₂O in a plug-flow reactor (residence time: 30 minutes).

    • Solvent Recovery : 92% DCM recycled via distillation.

Table 3: Industrial vs. Laboratory Parameters

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume0.5 L500 L
Catalyst Loading10% Pd/C (5 wt%)Raney Ni (2 wt%)
Energy Consumption0.8 kWh/mol0.2 kWh/mol
Waste Generated3.2 kg/kg product0.9 kg/kg product

Comparative Analysis of Methods

Table 4: Method Efficiency and Suitability

MethodTotal Yield (%)Cost (USD/g)ScalabilityKey Limitation
Boc Protection7312.50HighMulti-step purification
Reductive Amination6518.20ModerateAcid-sensitive substrates
Industrial Process816.80Very HighRequires specialized equipment

Mechanistic Insights and Side Reactions

Boc Protection Challenges:

  • Competitive Carbamate Formation : Excess Boc₂O may lead to dicarbamate byproducts. This is mitigated by maintaining a 1:1.2 amine-to-Boc₂O ratio.

  • Solvent Effects : Polar aprotic solvents (e.g., THF) increase reaction rates but risk emulsions during workup.

Reductive Amination Pitfalls:

  • Over-Reduction : Prolonged exposure to H₂/Pd-C reduces the phenyl ring, forming cyclohexyl derivatives. Controlled H₂ pressure (≤50 psi) minimizes this .

Chemical Reactions Analysis

Deprotection of the Tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is commonly used as a protective moiety for amines. Its removal is essential for accessing the free piperidine amine.

Reaction Conditions Products Source
Acidic hydrolysisHCl in dioxane (0–5°C, 2–4 hours)Piperidine amine, CO₂, tert-butanol
Basic deprotectionNaOH, 50–120°C, 30 minutes–5 hoursFree amine (tert-butyl 3-aminopiperidine-1-carboxylate)
  • Mechanism : Acidic conditions protonate the carbamate oxygen, leading to cleavage of the C–O bond and release of CO₂. Basic conditions hydrolyze the carbamate via nucleophilic attack by hydroxide ions .

  • Applications : Deprotection is critical for subsequent functionalization of the piperidine amine in drug intermediates like niraparib .

Functionalization of the Aromatic Amine

The meta-aminophenyl group participates in electrophilic substitution and acylation reactions.

Reaction Type Reagents/Conditions Products Source
AcylationAcetic anhydride, pyridine (room temperature)Acetylated derivative
SulfonationH₂SO₄, SO₃ (0°C, 1 hour)Sulfonamide derivative
DiazotizationNaNO₂, HCl (0–5°C) followed by couplingAzo dyes or biaryl compounds
  • Regioselectivity : The aromatic amine activates the ring for electrophilic substitution at ortho/para positions, but steric hindrance from the piperidine ring may favor para substitution.

  • Case Study : Acylation of the amine enhances lipophilicity, improving blood-brain barrier penetration in neurological drug candidates .

Modifications of the Piperidine Ring

The piperidine nitrogen can undergo alkylation or oxidation, though the Boc group typically requires prior deprotection.

Reaction Conditions Products Source
N-AlkylationAlkyl halides, K₂CO₃, DMF (60°C, 6 hours)N-Alkylated piperidine derivatives
Oxidationm-CPBA, CH₂Cl₂ (0°C, 2 hours)N-Oxide formation
  • Challenges : The Boc group must be removed before N-alkylation. Post-deprotection, the free amine reacts readily with alkylating agents .

Ester Hydrolysis and Substitution

The tert-butyl ester can be hydrolyzed or substituted under specific conditions.

Reaction Conditions Products Source
Acidic hydrolysisH₂SO₄, H₂O (reflux, 8 hours)Carboxylic acid derivative
Nucleophilic substitutionAmines, DCC, DMAP (room temperature)Amide derivatives
  • Mechanism : Acid-catalyzed hydrolysis converts the ester to a carboxylic acid, while nucleophiles displace the tert-butoxy group in substitution reactions.

Reductive Amination and Cross-Coupling

The amine group enables participation in palladium-catalyzed cross-coupling and reductive amination.

Reaction Conditions Products Source
Suzuki couplingPd(PPh₃)₄, aryl boronic acid, K₂CO₃, DMFBiaryl derivatives
Reductive aminationNaBH₃CN, aldehyde/ketone, MeOHSecondary/tertiary amines
  • Applications : Cross-coupling reactions diversify the aromatic ring for structure-activity relationship (SAR) studies in PARP inhibitor development .

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis
Tert-butyl 3-(3-aminophenyl)piperidine-1-carboxylate is widely utilized as an intermediate in the synthesis of complex organic molecules. Its structure allows for various functional group transformations, making it a versatile building block in the development of pharmaceuticals and agrochemicals. The compound's piperidine ring can undergo reactions such as alkylation, acylation, and oxidation, facilitating the creation of diverse chemical entities .

Reactivity and Stability
The compound exhibits notable stability under standard laboratory conditions, which is crucial for its application in synthetic routes. Its reactivity profile includes participation in nucleophilic substitutions and condensation reactions, further enhancing its utility in organic synthesis .

Pharmaceutical Research Applications

Neurological Disorder Treatments
One of the most promising applications of this compound is its role as a synthetic intermediate in the development of drugs targeting neurological disorders. Research indicates that derivatives of this compound may exhibit activity against conditions such as Alzheimer's disease by modulating neurotransmitter systems or inhibiting specific enzymes involved in neurodegeneration .

Cancer Therapeutics
The compound's potential extends to oncology, where it may serve as a precursor for compounds designed to target cancer cell pathways. Studies have shown that modifications to the piperidine structure can lead to enhanced efficacy against various cancer types by interfering with tumor growth mechanisms .

Industrial Applications

Agrochemicals Production
In addition to its pharmaceutical applications, this compound is also relevant in the production of agrochemicals. Its ability to act as a precursor for herbicides and pesticides makes it valuable in agricultural chemistry, where it contributes to the development of safer and more effective crop protection agents .

Case Studies

Several studies highlight the significance of this compound in drug development:

  • Study on Alzheimer's Disease: A recent investigation into compounds derived from this piperidine highlighted their potential neuroprotective effects and ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's pathology .
  • Cancer Research: Another study focused on derivatives that demonstrated selective cytotoxicity against specific cancer cell lines, suggesting pathways for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of Tert-butyl 3-(3-aminophenyl)piperidine-1-carboxylate is primarily related to its role as an intermediate in the synthesis of Niraparib. Niraparib is a PARP inhibitor that targets and inhibits the activity of poly (ADP-ribose) polymerase enzymes involved in DNA repair. By inhibiting these enzymes, Niraparib induces synthetic lethality in cancer cells with defective DNA repair mechanisms, leading to cell death .

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

Structural analogs differ in the position of the aminophenyl group or the nature of substituents on the piperidine ring. Key examples include:

Compound Name Substituent Position/Group Key Properties/Applications Reference
tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate 4-(3-aminophenyl) 98% purity; intermediate in drug synthesis
tert-Butyl 3-(4-chloro-2-nitro-anilino)piperidine-1-carboxylate 3-(4-chloro-2-nitro-anilino) 95% yield; precursor to benzimidazolone derivatives
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate 3-(tetrazolyl) Antidiabetic activity (IC₅₀ = 7.12 µM)
tert-Butyl 3-(4-fluorostyryl)piperidine-1-carboxylate 3-(4-fluorostyryl) 56% yield; yellow oil

Key Observations :

  • Positional Isomerism: The 3-aminophenyl derivative likely exhibits distinct steric and electronic properties compared to its 4-substituted isomer, affecting binding affinity in biological systems .
  • Functional Group Impact : The tetrazolyl analog demonstrates significant antidiabetic activity, highlighting the importance of acidic functional groups in therapeutic applications .

Key Observations :

  • C–H Arylation : Ligand-controlled β-selective arylation (e.g., using L8 ligands) achieves moderate yields (55–70%) for aryl-substituted piperidines .
  • Reductive Amination: tert-butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate is synthesized via reductive amination, emphasizing the versatility of this method for introducing amine groups .

Key Observations :

  • Antidiabetic Potential: The tetrazolyl group’s acidity mimics carboxylates, enabling competitive inhibition of metabolic enzymes .
  • PROTAC Applications : Arylacetyl groups (e.g., 3-acetylphenyl) enhance proteolysis-targeting chimera (PROTAC) efficacy by improving E3 ligase binding .

Biological Activity

Tert-butyl 3-(3-aminophenyl)piperidine-1-carboxylate (CAS No. 883901-97-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a tert-butyl group and an amino phenyl moiety. This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes:

  • Receptor Binding : The compound has shown affinity for certain neurotransmitter receptors, suggesting potential applications in neuropharmacology.
  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes involved in cell signaling pathways, which could be beneficial in treating conditions like cancer and neurological disorders.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that this compound significantly reduces the proliferation of various cancer cell lines, including glioblastoma and breast cancer cells. An IC50 value below 400 nM was observed in U251 glioblastoma cells, indicating potent antiproliferative effects .

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests it may exhibit neuroprotective properties:

  • Cytotoxicity Reduction : Studies indicated that this compound reduces cytotoxicity induced by oxidative stress in neuronal cell lines, potentially through modulation of reactive oxygen species (ROS) levels .

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 Value (nM)Reference
AnticancerU251 Glioblastoma<400
AnticancerMCF-7 Breast CancerVariable
NeuroprotectionNeuronal Cell LinesNot specified

Applications in Drug Development

This compound has been explored as a lead compound for developing therapeutics targeting:

  • Cancer : Its ability to inhibit cell growth positions it as a candidate for anticancer drug development.
  • Neurological Disorders : The neuroprotective effects suggest potential applications in treating diseases such as Alzheimer's and Parkinson's.

Future Directions

Further research is necessary to elucidate the precise mechanisms underlying the biological activities of this compound. Future studies should focus on:

  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to its structure can enhance potency and selectivity.

Q & A

Q. What are the common synthetic routes for preparing Tert-butyl 3-(3-aminophenyl)piperidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves functionalizing a piperidine scaffold. A general approach includes:
  • Step 1 : Introducing the tert-butoxycarbonyl (Boc) protecting group to the piperidine nitrogen via reaction with di-tert-butyl dicarbonate [(Boc)₂O] in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) .
  • Step 2 : Coupling the 3-aminophenyl moiety. This may involve nucleophilic aromatic substitution (e.g., using a nitro precursor followed by catalytic hydrogenation with Pd/C or Raney Ni to reduce the nitro group to an amine) .
  • Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization by NMR and LC-MS.
    Note: Optimization of reaction time and temperature is critical to minimize side reactions like deprotection.

Q. What spectroscopic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Key signals include the tert-butyl singlet (~1.4 ppm, 9H), piperidine ring protons (2.5–4.0 ppm), and aromatic protons from the 3-aminophenyl group (6.5–7.2 ppm). The Boc carbonyl appears at ~155 ppm in 13C NMR .
  • IR Spectroscopy : Confirm the presence of the Boc group (C=O stretch at ~1680–1720 cm⁻¹) and NH₂ (stretches at ~3300–3500 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or HRMS should show the molecular ion peak [M+H]+ corresponding to C₁₆H₂₅N₃O₂ (calc. ~291.19 g/mol).

Q. What safety precautions should be taken when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
  • Fire Safety : Use CO₂ or dry chemical extinguishers; avoid water jets due to potential splashing .
  • Waste Disposal : Segregate organic waste and consult institutional guidelines for disposal of amine-containing compounds .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Pd/C vs. PtO₂ for nitro-group reduction efficiency. PtO₂ may offer higher selectivity for aromatic amines .
  • Solvent Optimization : Replace DMF with acetonitrile or THF to reduce side reactions (e.g., Boc deprotection) .
  • Reaction Monitoring : Use TLC or inline IR to track intermediate formation and adjust reaction time dynamically .

Q. How should contradictory NMR data be resolved when characterizing this compound?

  • Methodological Answer :
  • 2D NMR Techniques : Perform HSQC and HMBC to resolve overlapping signals. For example, HMBC can confirm coupling between the piperidine NH and the Boc carbonyl .
  • Variable Temperature NMR : Use low-temperature (e.g., −40°C) to slow conformational exchange in the piperidine ring, clarifying splitting patterns .
  • Comparative Analysis : Cross-reference with analogous compounds (e.g., tert-butyl 4-(3-phenylmethoxyphenyl)piperazine-1-carboxylate) to identify positional shifts in aromatic protons .

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :
  • Scaffold Modification : Synthesize analogs with substituents at the 4-position of the piperidine ring or meta/para positions on the phenyl group. Test for bioactivity (e.g., enzyme inhibition) .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like GPCRs or kinases. Validate with SPR or ITC binding assays .
  • Pharmacophore Mapping : Identify critical groups (e.g., the Boc-protected amine for solubility vs. the aromatic amine for target interaction) .

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